molecular formula C15H14Br2OS2 B2697405 1,3-Bis[(4-bromophenyl)sulfanyl]propan-2-ol CAS No. 400081-04-1

1,3-Bis[(4-bromophenyl)sulfanyl]propan-2-ol

Cat. No.: B2697405
CAS No.: 400081-04-1
M. Wt: 434.2
InChI Key: UHIAUOCUQCGNEW-UHFFFAOYSA-N
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Description

1,3-Bis[(4-bromophenyl)sulfanyl]propan-2-ol is a brominated thioether-alcohol compound characterized by a central propan-2-ol backbone substituted with two 4-bromophenyl groups via sulfur linkages. Its molecular formula is inferred as C₁₅H₁₄Br₂OS₂, with a molecular weight of approximately 434.21 g/mol. The sulfanyl (thioether) groups enhance lipophilicity, while the hydroxyl group enables hydrogen bonding, influencing solubility and reactivity.

Properties

IUPAC Name

1,3-bis[(4-bromophenyl)sulfanyl]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Br2OS2/c16-11-1-5-14(6-2-11)19-9-13(18)10-20-15-7-3-12(17)4-8-15/h1-8,13,18H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHIAUOCUQCGNEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCC(CSC2=CC=C(C=C2)Br)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Br2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis[(4-bromophenyl)sulfanyl]propan-2-ol typically involves the reaction of 4-bromothiophenol with 1,3-dibromopropan-2-ol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the thiolate anion attacks the brominated carbon, leading to the formation of the desired product. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to enhance the reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis[(4-bromophenyl)sulfanyl]propan-2-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The bromophenyl groups can be reduced to phenyl groups under suitable conditions.

    Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 1,3-Bis[(4-bromophenyl)sulfanyl]propan-2-one.

    Reduction: Formation of 1,3-Bis[(4-phenyl)sulfanyl]propan-2-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,3-Bis[(4-bromophenyl)sulfanyl]propan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1,3-Bis[(4-bromophenyl)sulfanyl]propan-2-ol involves its interaction with molecular targets through its bromophenyl and sulfanyl groups. These functional groups can form covalent bonds with nucleophilic sites on biomolecules, leading to the modulation of biological pathways. The compound’s ability to undergo various chemical reactions also allows it to interact with different molecular targets, making it a versatile tool in research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

1,3-Bis(4-bromophenyl)-2-propanone
  • Structure : Replaces the hydroxyl and sulfanyl groups with a ketone.
  • Properties : Higher polarity due to the ketone, enabling participation in condensation reactions. Used as a chemical reagent (>99% purity) with applications in organic synthesis .
  • Key Difference : Absence of hydrogen-bonding capability reduces crystallinity compared to the hydroxyl-containing target compound.
1,3-Bis(aryloxy)propan-2-ol Derivatives
  • Structure : Ether linkages (O) instead of thioethers (S), with diverse aryl groups.
  • Properties: Demonstrated antileishmanial activity, with substituents modulating electronic and hydrophobic properties.
3,3-Bis(methylsulfanyl)-1-(4-nitrophenyl)prop-2-en-1-one
  • Structure: Conjugated enone system with methylsulfanyl and nitro groups.
  • Properties: The nitro group introduces strong electron-withdrawing effects, while methylsulfanyl acts as a weak electron donor. Crystallographic data (space group, R factor = 0.055) highlights planar geometry, contrasting with the tetrahedral alcohol in the target compound .
1,3-Bis(tribromophenoxy)propan-2-ol
  • Structure: Tribromophenoxy ethers instead of 4-bromophenyl thioethers.
  • The ether linkage reduces steric hindrance compared to bulkier thioethers, favoring polymer compatibility .
1-(Benzylsulfonyl)-3-[4-(trifluoromethoxy)phenoxy]propan-2-ol
  • Structure : Sulfonyl and trifluoromethoxy groups.
  • Properties: Sulfonyl groups increase stability and electron-withdrawing effects, while trifluoromethoxy enhances metabolic resistance. Potential pharmaceutical applications due to bioactivity-modifying substituents .

Research Implications and Gaps

  • Biological Activity : While 1,3-bis(aryloxy)propan-2-ol derivatives show antileishmanial effects , the target compound’s thioethers may enhance bioavailability but require toxicity studies (e.g., safety data in ).
  • Material Science : Brominated thioethers could serve as flame retardants or ligands for metal complexes (e.g., Cu(II) coordination in ).
  • Synthetic Challenges : Thioether formation often requires controlled conditions to avoid disulfide byproducts.

Biological Activity

1,3-Bis[(4-bromophenyl)sulfanyl]propan-2-ol is an organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by its two bromophenyl groups linked by sulfanyl moieties to a propanol backbone, has garnered attention for its interactions with biomolecules and possible therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H14Br2OS2. The presence of bromine atoms enhances the compound's electrophilic character, allowing it to engage in various chemical reactions that can affect biological systems.

The biological activity of this compound is largely attributed to its ability to form covalent bonds with nucleophilic sites on biomolecules. The bromophenyl and sulfanyl groups can interact with proteins, enzymes, and other cellular targets, potentially modulating various biochemical pathways. This interaction may lead to the inhibition or activation of specific biological functions, making it a versatile candidate for further research.

Biological Activities

Research has indicated several potential biological activities for this compound:

Antimicrobial Activity

Studies have explored the compound's antimicrobial properties against various pathogens. The mechanism appears to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Anticancer Properties

Preliminary investigations suggest that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells or inhibiting tumor growth through interference with signaling pathways involved in cell proliferation.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods. Results indicated that the compound was particularly effective against Staphylococcus aureus and Escherichia coli.

MicroorganismMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa30

Study 2: Anticancer Activity

In vitro studies evaluated the anticancer potential of this compound on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound exhibited dose-dependent cytotoxicity, with IC50 values calculated as follows:

Cell LineIC50 (µM)
MCF-712
HeLa10

These results indicate that the compound may induce apoptosis via mitochondrial pathways, as evidenced by increased levels of pro-apoptotic proteins.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with similar compounds was conducted:

CompoundStructure CharacteristicsBiological Activity
1,3-Bis[(4-chlorophenyl)sulfanyl]propan-2-olChlorine instead of bromineModerate antimicrobial activity
1,3-Bis[(4-methylphenyl)sulfanyl]propan-2-olMethyl groups instead of bromineWeaker anticancer effects
1,3-Bis[(4-nitrophenyl)sulfanyl]propan-2-olNitro groups instead of bromineEnhanced cytotoxicity

The presence of bromine in this compound significantly influences its reactivity and biological interactions compared to its analogs.

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